molecular formula C8H13NO B6245567 rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol CAS No. 2408936-16-1

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B6245567
CAS No.: 2408936-16-1
M. Wt: 139.2
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Description

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[221]hept-5-en-2-ol is a bicyclic compound featuring a norbornene structure with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or alkoxides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: The parent hydrocarbon structure.

    Norbornanol: A similar compound with a hydroxyl group but lacking the aminomethyl group.

    Norbornylamine: A compound with an aminomethyl group but lacking the hydroxyl group.

Uniqueness

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[221]hept-5-en-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the norbornene scaffold

Properties

CAS No.

2408936-16-1

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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